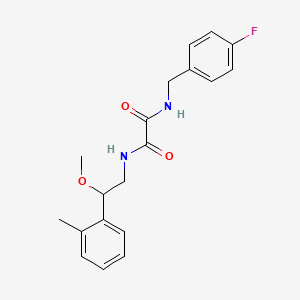

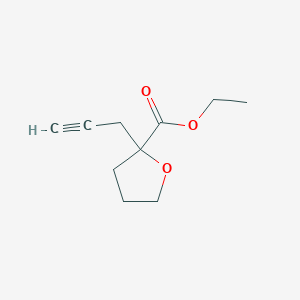

![molecular formula C22H15ClN4O B2643732 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358617-40-9](/img/structure/B2643732.png)

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a chemical compound with the molecular formula C22H15ClN4O and a molecular weight of 386.84. It belongs to the class of triazoloquinazoline, a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline .

Synthesis Analysis

The synthesis of triazoloquinazoline compounds often involves the use of eco-compatible catalysts and reaction conditions . A typical synthesis process might involve the reaction of a suspension of methyl 4-oxo-4,5-dihydro-[1,2,3]triazolo [1,5-a]quinoxaline-3-carboxylate in cyclopentyl methyl ether with benzyl bromide and potassium carbonate .Molecular Structure Analysis

The structure of triazoloquinazoline compounds is typically characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, MS, and FT-IR spectra . The DFT-optimized structure is often consistent with that determined by X-ray diffraction .Chemical Reactions Analysis

Triazoloquinazoline compounds are known for their extensive derivatization potential . They can undergo various chemical reactions, including condensation with hydrazine hydrate , reaction with orthoformic acid ethyl ester or carbon disulfide , and alkylation with methyl and ethyl iodides, allyl bromide, and benzyl chloride .科学的研究の応用

Synthesis and Binding Activity

A notable study in the realm of medicinal chemistry involved the synthesis of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, including the compound , which demonstrated high affinity for the benzodiazepine (BZ) receptor. This research showcased the compound's promising BZ antagonistic properties in rat models, indicating potential applications in neuropharmacology (J. Francis et al., 1991).

Antitumor Activity

Further studies expanded the scope of this compound's utility by investigating its antitumor efficacy. One such study synthesized derivatives and assessed their structure, DFT optimization, molecular docking, and antitumor activity. Notably, certain derivatives exhibited significant antitumor effects against human hepatoma and melanoma cell lines, underscoring the compound's potential in cancer research (Zhixu Zhou et al., 2021).

Structural and Molecular Docking Studies

Another strand of research focused on the compound's crystal and molecular structure, vibrational spectroscopic analysis, and DFT studies. These investigations provided insights into the compound's interaction with proteins such as SHP2, highlighting its relevance in enzymatic inhibition and potential therapeutic applications (Qing-mei Wu et al., 2022).

Development of Quality Control Methods

On the pharmaceutical front, research has been conducted to develop quality control methods for this compound, considering it a leading candidate among [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones derivatives for antimalarial studies. This work aimed at establishing standardized procedures for ensuring the compound's quality and efficacy as a pharmaceutical agent (S. Danylchenko et al., 2018).

作用機序

While the specific mechanism of action for 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is not mentioned in the search results, triazoloquinazoline compounds are known for their wide range of biological activities. They have been shown to possess antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic properties .

将来の方向性

Triazoloquinazoline compounds, including 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, have significant potential in the field of drug development due to their wide range of biological activities . Future research could focus on developing versatile and potentially eco-friendly synthetic protocols , as well as exploring the full range of their biological applications .

特性

IUPAC Name |

6-[(3-chlorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O/c23-17-10-6-7-15(13-17)14-26-19-12-5-4-11-18(19)21-24-20(25-27(21)22(26)28)16-8-2-1-3-9-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZHFRWBAROLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

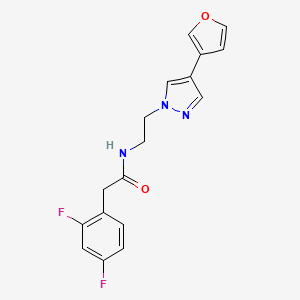

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)

![(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B2643657.png)

![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)

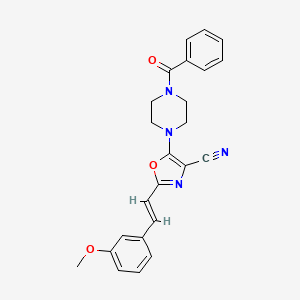

![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide](/img/structure/B2643662.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one](/img/structure/B2643670.png)

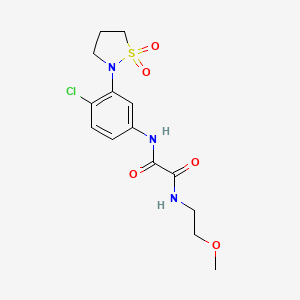

![N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2643672.png)